molecular formula C26H24N4O3 B2966699 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251576-34-7

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2966699
CAS No.: 1251576-34-7
M. Wt: 440.503
InChI Key: OMUHWEICWBILOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[2-(4-Methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide is a structurally complex small molecule featuring an imidazole core substituted with a carboxamide group at position 4 and a benzyl moiety at position 1. The benzyl group is further modified with a 4-methoxyphenylacetamido substituent. This compound’s molecular formula is C27H25N4O3, with a molecular weight of 477.5 g/mol (based on analogs in –12). Its structure combines key pharmacophoric elements:

  • Imidazole ring: A heterocyclic scaffold known for its role in medicinal chemistry, particularly in enzyme inhibition (e.g., histamine receptors, cytochrome P450) .
  • Carboxamide group: Enhances hydrogen-bonding interactions with biological targets, improving binding affinity and solubility .
  • 4-Methoxyphenylacetamido substituent: Introduces electron-donating methoxy groups that modulate electronic properties and influence pharmacokinetics (e.g., metabolic stability) .

Properties

IUPAC Name

1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-33-23-13-9-19(10-14-23)15-25(31)28-22-11-7-20(8-12-22)16-30-17-24(27-18-30)26(32)29-21-5-3-2-4-6-21/h2-14,17-18H,15-16H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHWEICWBILOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of alkyl halides or other electrophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Methoxy Group Positioning : The target compound’s 4-methoxyphenyl substituent (vs. 3,4-dimethoxyphenyl in ) may reduce steric hindrance and improve target binding compared to bulkier analogs. Methoxy groups enhance lipophilicity and metabolic stability but may reduce solubility .

Structural Modifications and Pharmacokinetics

  • Imidazole vs. Benzimidazole: The target compound’s imidazole core (vs.
  • Alkyl Chain Variations : The absence of a propyl group (as in ) may limit membrane permeability compared to longer-chain analogs but could mitigate toxicity risks .

Biological Activity

1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anti-inflammatory, anticancer, and analgesic properties.

Chemical Structure

The compound has a complex structure characterized by an imidazole ring and multiple aromatic groups. The molecular formula is C21H22N4O3C_{21}H_{22}N_{4}O_{3}, with a molecular weight of approximately 378.43 g/mol.

1. Anti-inflammatory Activity

Research indicates that derivatives of imidazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX inhibition in related compounds range from 19.45 to 42.1 μM .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably:

  • In vitro studies reported significant growth inhibition against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values around 7.01 ± 0.60 μM and 8.55 ± 0.35 μM respectively .
  • Mechanistic studies suggest that the compound induces apoptosis and inhibits cell proliferation through modulation of key signaling pathways involved in cancer progression .

3. Analgesic Properties

Similar imidazole derivatives have demonstrated analgesic effects comparable to standard pain relief medications. The mechanisms often involve the modulation of pain pathways and inflammatory mediators, suggesting that the compound may be effective in managing pain associated with inflammatory conditions .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Berest et al., 2011Imidazole derivativeAnticancer (MCF-7)8.55 μM
Rani et al., 2014PhenylacetamideAnti-inflammatory (COX inhibition)19.45 μM
Li et al., 2015Acetamido derivativeAnalgesic effectNot specified

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • COX Inhibition : Reduces the production of prostaglandins, thereby alleviating inflammation and pain.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells via intrinsic pathways, enhancing anticancer efficacy.

Q & A

Q. What are the key synthetic routes for 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of aryl amines with activated carbonyl intermediates. For example, coupling 4-methoxyphenylacetamide with imidazole-carboxamide precursors under catalytic conditions (e.g., copper-catalyzed azide-alkyne cycloaddition) . Purity is validated via melting point analysis, HPLC, and spectroscopic techniques (¹H/¹³C NMR, IR). Discrepancies between theoretical and experimental elemental analysis (e.g., C, H, N content) should be resolved by repeating recrystallization in polar aprotic solvents (DMF/EtOH mixtures) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : ¹H NMR is critical for confirming aryl proton environments (e.g., methoxy groups at δ ~3.8 ppm and imidazole protons at δ ~7.5–8.5 ppm). IR spectroscopy identifies key functional groups (amide C=O stretch ~1650 cm⁻¹). For advanced conformation analysis, single-crystal X-ray diffraction provides precise bond angles and dihedral metrics, as demonstrated in structurally similar imidazole derivatives .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) using protein structures (e.g., kinases or GPCRs from the PDB) can model interactions. For example, the imidazole core may form hydrogen bonds with catalytic residues, while the 4-methoxyphenyl group occupies hydrophobic pockets. Validation requires comparison with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Normalize data using positive controls (e.g., known inhibitors) and validate via orthogonal methods. For instance, inconsistent IC₅₀ values in cell-based vs. cell-free assays might reflect membrane permeability issues, addressed by logP optimization or prodrug derivatization .

Q. How can structure-activity relationship (SAR) studies optimize the imidazole core for enhanced selectivity?

  • Methodological Answer : Systematic substitution at the imidazole 1- and 4-positions with electron-withdrawing/donating groups (e.g., -F, -CF₃) modulates target affinity. For example, fluorination at the phenylacetamido moiety improves metabolic stability, while methyl groups reduce steric hindrance. SAR should be validated via competitive binding assays and molecular dynamics simulations .

Q. What crystallographic parameters are critical for resolving polymorphic forms of this compound?

  • Methodological Answer : Monoclinic crystal systems (space group P2₁/c) are common for imidazole derivatives. Key metrics include unit cell dimensions (e.g., a = 11.7 Å, b = 20.2 Å, c = 9.5 Å) and β angles (~99.7°). Use SCXRD with synchrotron radiation to distinguish polymorphs, and pair with DSC to assess thermal stability .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize off-target effects?

  • Methodological Answer : Employ a staggered dosing regimen (e.g., 0.1–100 µM) in primary cell lines and counter-screen against related targets (e.g., cytochrome P450 enzymes). Use RNA-seq or proteomics to identify pathway-specific effects. Data normalization to housekeeping genes (e.g., GAPDH) reduces batch variability .

Q. What computational tools are recommended for predicting metabolic degradation pathways?

  • Methodological Answer : Software like ADMET Predictor or Schrödinger’s QikProp models phase I/II metabolism. For example, the 4-methoxyphenyl group may undergo demethylation via CYP3A4, generating reactive quinone intermediates. Validate predictions with LC-MS/MS analysis of hepatocyte incubation media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.